6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid

ROCK2 inhibition Kinase assay ATP-competitive inhibitor

6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline (CAS 918489-48-2, supplied as the 2,2,2-trifluoroacetic acid salt) is a 6-piperidinyloxy-substituted isoquinoline derivative that functions as a potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), with particular nanomolar potency against the ROCK2 isoform. The compound is disclosed as Example 1 in Bristol‑Myers Squibb patent US 9,458,110, which describes a series of isoquinoline‑based ROCK inhibitors for cardiovascular, ocular, and fibrotic indications.

Molecular Formula C20H19F3N2O3S
Molecular Weight 424.4 g/mol
CAS No. 918489-48-2
Cat. No. B12611401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid
CAS918489-48-2
Molecular FormulaC20H19F3N2O3S
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C3=C(C=C2)C=NC=C3)C4=CC=CS4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H18N2OS.C2HF3O2/c1-2-17(22-11-1)18-15-7-10-20-12-13(15)3-4-16(18)21-14-5-8-19-9-6-14;3-2(4,5)1(6)7/h1-4,7,10-12,14,19H,5-6,8-9H2;(H,6,7)
InChIKeyLQODCKSXPADLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline TFA Salt (CAS 918489-48-2): Core Identity and Procurement Significance


6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline (CAS 918489-48-2, supplied as the 2,2,2-trifluoroacetic acid salt) is a 6-piperidinyloxy-substituted isoquinoline derivative that functions as a potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), with particular nanomolar potency against the ROCK2 isoform [1][2]. The compound is disclosed as Example 1 in Bristol‑Myers Squibb patent US 9,458,110, which describes a series of isoquinoline‑based ROCK inhibitors for cardiovascular, ocular, and fibrotic indications [2]. Its TFA salt form enhances aqueous solubility and handling characteristics, making it a practical tool compound for in vitro enzymatic and cellular ROCK inhibition studies [1].

Why Closely Related 6-Piperidinyloxy-Isoquinoline ROCK Inhibitors Cannot Simply Replace CAS 918489-48-2


Within the 6‑piperidinyloxy‑isoquinoline chemotype described in US 9,458,110, subtle variations in the heteroaryl substituent at the 5‑position (thiophen‑2‑yl in the target compound vs. pyrazolyl, phenyl, or substituted benzyl variants in other examples) produce marked differences in ROCK2/ROCK1 isoform selectivity and absolute potency [1][2]. For instance, Example 3 (5‑pyrazolyl analog) demonstrates a substantially different selectivity profile despite sharing the core scaffold, while Example 246 achieves sub‑nanomolar ROCK2 potency but with an unknown selectivity window [2][3]. These divergent structure‑activity relationships mean that generic interchange of 6‑piperidinyloxy‑isoquinoline analogs without quantitative isoform profiling can compromise experimental reproducibility and lead to erroneous biological conclusions in pathway‑specific studies [1].

Quantitative Differentiation Evidence for 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline TFA Salt (CAS 918489-48-2)


ROCK2 Inhibitory Potency: 1.20 nM vs. Fasudil's 158 nM – A >130‑Fold Potency Advantage

In a fluorescence‑based caliper assay using FITC‑AHA‑AKRRRLSSLRA‑OH peptide substrate, the target compound inhibits ROCK2 with an IC50 of 1.20 nM [1]. By comparison, the clinically used isoquinoline ROCK inhibitor fasudil (HA‑1077) exhibits a ROCK2 IC50 of 158 nM under comparable enzymatic conditions . This represents an approximately 132‑fold improvement in ROCK2 inhibitory potency for the target compound relative to fasudil [1].

ROCK2 inhibition Kinase assay ATP-competitive inhibitor

ROCK2/ROCK1 Selectivity Ratio: ~5.6‑Fold vs. Example 3 – Enhanced Isoform Discrimination

When assayed under identical conditions (30 μL reaction, 20 mM HEPES pH 7.5), the target compound (US9458110 Example 1) yields a ROCK2 IC50 of 1.20 nM and a ROCK1 IC50 of 6.69 nM, providing a ROCK1/ROCK2 selectivity ratio of approximately 5.6 [1]. In contrast, Example 3 from the same patent series displays a narrower window: ROCK2 IC50 = 2.30 nM, ROCK1 IC50 = 5 nM, yielding a selectivity ratio of only ~2.2 [2]. The target compound thus offers roughly 2.5‑fold greater discrimination between the two ROCK isoforms than a closely related 5‑pyrazolyl congener [1][2].

ROCK isoform selectivity ROCK1 ROCK2 Kinase profiling

ROCK1 Inhibitory Potency: 6.69 nM vs. Fasudil's 330 nM – A ~49‑Fold Improvement

The target compound inhibits ROCK1 with an IC50 of 6.69 nM (pH 7.5 HEPES buffer) [1]. For comparison, fasudil exhibits a reported Ki of 330 nM for ROCK1 . This corresponds to an approximately 49‑fold enhancement in ROCK1 inhibitory potency for the target compound relative to fasudil [1].

ROCK1 inhibition Enzymatic assay Structure-activity relationship

Intra‑Patent Potency Ranking: Competitive ROCK2 IC50 Among Closest 6‑Piperidinyloxy Analogs

Within the US 9,458,110 patent series, the target compound (Example 1, ROCK2 IC50 = 1.20 nM) exhibits potency comparable to Example 55 (IC50 = 1.10 nM) and superior to Example 3 (IC50 = 2.30 nM), though it is less potent than the most optimized Example 246 (IC50 = 0.230 nM) and Example 7 (IC50 = 0.850 nM) [1][2][3][4]. This positions the compound as a mid‑range potency tool within the patent landscape, suitable for studies where extreme potency is not required but isoform‑selectivity data (available for Example 1 but not for Examples 7 or 246) are critical for experimental design [1].

Patent SAR Lead optimization Comparative potency

Optimal Research and Industrial Application Scenarios for 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline TFA Salt (CAS 918489-48-2)


ROCK2‑Dependent Pathway Dissection in Cardiovascular and Smooth Muscle Biology

The compound's ~5.6‑fold ROCK2‑over‑ROCK1 selectivity [1] makes it a preferred tool for experiments designed to isolate ROCK2‑specific signaling contributions in vascular smooth muscle contraction, endothelial barrier function, and cardiac hypertrophy models, where ROCK1‑mediated confounding effects must be minimized. Use at 1–10 nM in cell‑based assays is expected to achieve near‑complete ROCK2 inhibition while partially sparing ROCK1.

High‑Potency ROCK Inhibition as a Positive Control in Kinase Inhibitor Screening Cascades

With a ROCK2 IC50 of 1.20 nM and ROCK1 IC50 of 6.69 nM [2], the compound serves as an excellent positive control for validating ROCK enzymatic assay platforms, particularly when benchmarking against the legacy standard fasudil (ROCK2 IC50 ≈ 158 nM), thereby providing a wide dynamic range for assay quality assessment (Z'‑factor determination).

Structure‑Activity Relationship (SAR) Studies on 5‑Position Heteroaryl Substitution

As the thiophen‑2‑yl‑bearing Example 1 within the US 9,458,110 patent series [3], this compound is uniquely suited for head‑to‑head SAR comparisons with its 5‑pyrazolyl (Example 3) and other heteroaryl congeners, enabling medicinal chemistry teams to map the contribution of the 5‑thiophene motif to isoform selectivity and cellular permeability without synthesizing the compound de novo.

Fibrosis and Glaucoma Research Requiring Balanced ROCK1/ROCK2 Inhibition

For therapeutic areas such as pulmonary fibrosis and ocular hypertension where dual ROCK1/ROCK2 inhibition is mechanistically desirable, the compound's balanced low‑nanomolar potency against both isoforms (6.69 nM and 1.20 nM) [2] and ≥49‑fold advantage over fasudil ensure robust target engagement at concentrations that minimize off‑target kinase interactions, supporting translational studies in ex vivo tissue models.

Quote Request

Request a Quote for 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.